molecular formula C8H5F3N2S2 B12950802 Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-

Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-

Cat. No.: B12950802
M. Wt: 250.3 g/mol
InChI Key: KNXLDOORUVFZMA-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential pharmacological activities. This compound is characterized by a fused bicyclic structure comprising a thiazole ring and a pyridine ring, with substituents including a methylthio group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common approach starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused bicyclic scaffold . Modern synthetic techniques often employ catalysts and specific reaction conditions to enhance yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C8H5F3N2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H5F3N2S2/c1-14-7-13-6-5(15-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3

InChI Key

KNXLDOORUVFZMA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=N2)C(F)(F)F

Origin of Product

United States

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